2-amino-3-(ethylcarbamoyl)benzoic Acid
Description
2-Amino-3-(ethylcarbamoyl)benzoic acid is a benzoic acid derivative characterized by an amino group at position 2 and an ethylcarbamoyl (-NHCOC₂H₅) substituent at position 3 on the benzene ring. This compound is structurally distinct due to the combination of hydrophilic (carboxylic acid, amino) and hydrophobic (ethylcarbamoyl) functional groups, which influence its physicochemical properties and biological interactions.
Properties
CAS No. |
167903-01-7 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-amino-3-(ethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-12-9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
PUJACPXIMDVKIY-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)C(=O)O)N |
Synonyms |
Benzoic acid, 2-amino-3-[(ethylamino)carbonyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The bioactivity and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group in 2-amino-3-(trifluoromethyl)benzoic acid enhances stability and lipophilicity, whereas the ethylcarbamoyl group offers moderate hydrophobicity and hydrogen-bonding capacity .
Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)
Evidence from QSTR models for benzoic acid derivatives highlights the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice .
- Lower Toxicity: Derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) generally exhibit higher LD₅₀ values (lower acute toxicity) compared to electron-withdrawing substituents (-NO₂, -CF₃) .
- Cross-Factor JB : The product of 0JA and 1JA (JB = 0JA × 1JA) correlates with toxicity. The ethylcarbamoyl group may reduce JB values, suggesting moderate toxicity relative to more branched analogs .
Bioactivity and Functional Performance
- Antioxidant Activity: Unlike cinnamic acid derivatives (e.g., caffeic acid), benzoic acid derivatives generally show lower antioxidant activity due to the absence of conjugated double bonds for radical stabilization. However, the amino group in this compound may enhance radical scavenging compared to non-amino-substituted analogs .
- Biosensor Recognition: A yeast-based biosensor (sBAD) showed higher sensitivity to para-substituted benzoic acids (e.g., p-hydroxybenzoic acid) than ortho-substituted derivatives. This suggests that this compound may exhibit weaker biosensor responses due to its ortho substituents .
Metabolic and Environmental Fate
- In contrast, halogenated derivatives (e.g., 2-amino-3-(trifluoromethyl)benzoic acid) may persist longer in the environment due to C-F bond stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
